molecular formula C50H43FN2O14 B12372944 Wzb117-ppg

Wzb117-ppg

Cat. No.: B12372944
M. Wt: 914.9 g/mol
InChI Key: ZQMWSUXIVAVUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Wzb117-ppg involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. Generally, large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, scalability, and compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

Wzb117-ppg undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Wzb117-ppg has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study glucose transport mechanisms and to develop new inhibitors.

    Biology: Employed in cellular studies to understand the role of glucose transporters in various biological processes.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit glucose uptake in cancer cells.

Properties

Molecular Formula

C50H43FN2O14

Molecular Weight

914.9 g/mol

IUPAC Name

[2-[3-[[7-(diethylamino)-2-oxochromen-4-yl]methoxycarbonyloxy]benzoyl]oxy-3-fluorophenyl] 3-[[7-(diethylamino)-2-oxochromen-4-yl]methoxycarbonyloxy]benzoate

InChI

InChI=1S/C50H43FN2O14/c1-5-52(6-2)34-18-20-38-32(24-44(54)64-42(38)26-34)28-60-49(58)62-36-14-9-12-30(22-36)47(56)66-41-17-11-16-40(51)46(41)67-48(57)31-13-10-15-37(23-31)63-50(59)61-29-33-25-45(55)65-43-27-35(19-21-39(33)43)53(7-3)8-4/h9-27H,5-8,28-29H2,1-4H3

InChI Key

ZQMWSUXIVAVUCA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)OC3=CC=CC(=C3)C(=O)OC4=C(C(=CC=C4)F)OC(=O)C5=CC(=CC=C5)OC(=O)OCC6=CC(=O)OC7=C6C=CC(=C7)N(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.